molecular formula C15H13BrN2O B7679567 N-(6-bromo-2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide

Cat. No.: B7679567
M. Wt: 317.18 g/mol
InChI Key: GNCHOXSIXJORKR-UHFFFAOYSA-N
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Description

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines in vitro, which suggests that it may have potential as an anti-inflammatory agent. It has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-bromo-2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in lab experiments is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-(6-bromo-2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide. One direction is to further explore its potential as an anti-inflammatory agent. Another direction is to further explore its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to test its efficacy in various applications.

Synthesis Methods

The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide involves the reaction of 6-bromoindan-1-one with 4-cyanopyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-13-8-11-2-1-3-12(11)9-14(13)18-15(19)10-4-6-17-7-5-10/h4-9H,1-3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCHOXSIXJORKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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